![molecular formula C11H19NO3S2 B14328653 N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is an organic compound that features a dithiolane ring, a pentanoylamino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoylamino group and the propanoic acid moiety
Industrial Production Methods
Industrial production of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid involves its interaction with molecular targets through its reactive dithiolane ring. This ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid: Similar structure but with a butanoic acid moiety.
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is unique due to its specific combination of the dithiolane ring, pentanoylamino group, and propanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H19NO3S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO3S2/c1-8(11(14)15)12-10(13)5-3-2-4-9-6-7-16-17-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
XVSPKVRBCPVKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


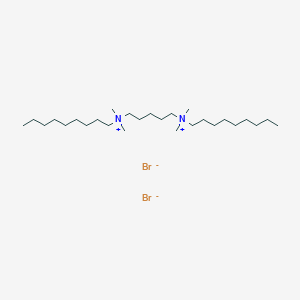
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
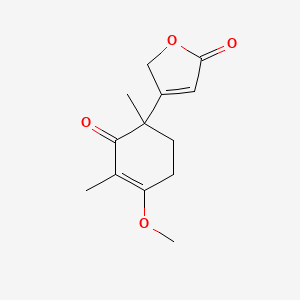
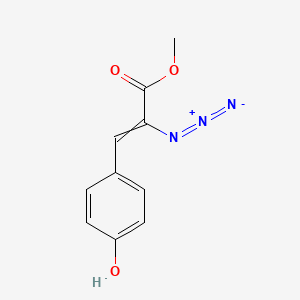
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

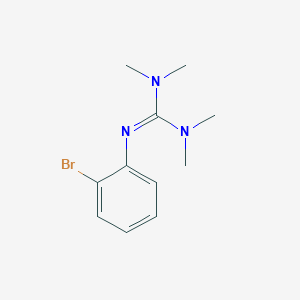
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
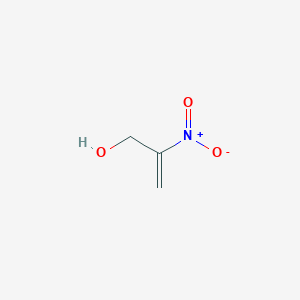
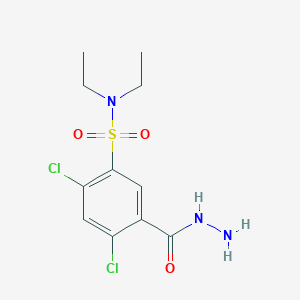
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
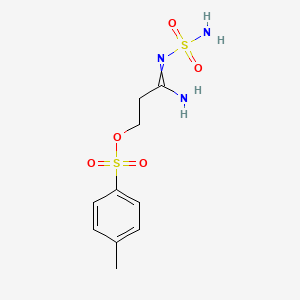

![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
